Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-(((4-fluorophenyl)methyl)thio)- Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-(((4-fluorophenyl)methyl)thio)-
Brand Name: Vulcanchem
CAS No.: 135518-34-2
VCID: VC17105261
InChI: InChI=1S/C13H8FN3S3/c14-8-3-1-7(2-4-8)6-18-12-10-11(16)9(5-15)19-13(10)20-17-12/h1-4H,6,16H2
SMILES:
Molecular Formula: C13H8FN3S3
Molecular Weight: 321.4 g/mol

Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-(((4-fluorophenyl)methyl)thio)-

CAS No.: 135518-34-2

Cat. No.: VC17105261

Molecular Formula: C13H8FN3S3

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-(((4-fluorophenyl)methyl)thio)- - 135518-34-2

Specification

CAS No. 135518-34-2
Molecular Formula C13H8FN3S3
Molecular Weight 321.4 g/mol
IUPAC Name 4-amino-3-[(4-fluorophenyl)methylsulfanyl]thieno[3,2-d][1,2]thiazole-5-carbonitrile
Standard InChI InChI=1S/C13H8FN3S3/c14-8-3-1-7(2-4-8)6-18-12-10-11(16)9(5-15)19-13(10)20-17-12/h1-4H,6,16H2
Standard InChI Key JWJAORJAFWFLHU-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CSC2=NSC3=C2C(=C(S3)C#N)N)F

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s thieno[3,2-d]isothiazole core consists of a fused thiophene and isothiazole ring system, which confers rigidity and electronic diversity. The carbonitrile group at position 5 enhances electrophilicity, facilitating interactions with biological nucleophiles, while the amino group at position 4 provides a site for hydrogen bonding and derivatization . The 4-fluorobenzylthio moiety at position 3 introduces hydrophobicity and fluorophilic interactions, potentially improving membrane permeability and target binding .

Table 1: Molecular Properties of Thieno(3,2-d)isothiazole-5-carbonitrile Derivatives

PropertyTarget CompoundAnalog (C₇H₅N₃S₃) Thieno[3,4-d]isothiazole
Molecular FormulaC₁₃H₈FN₃S₃C₇H₅N₃S₃C₆H₃NO₂S₂
Molecular Weight (g/mol)321.42227.33185.23
Key Functional Groups-CN, -NH₂, -S-C₆H₄F-CN, -NH₂, -S-CH₃-COOH, -S-
PSA (Ų)144.48*144.48109.10

*Calculated based on analog data .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of thieno[3,2-d]isothiazole-5-carbonitrile derivatives typically involves multi-step organic reactions. A common strategy begins with the preparation of 3-aminothiophene intermediates, followed by cyclization and functionalization steps. For example, source outlines a route starting with methyl 3-amino-5-arylthiophene-2-carboxylate, which undergoes condensation with dimethylformamide dimethyl acetal (DMF-DMA) to form a key enamine intermediate. Subsequent cyclization with sulfur-containing reagents introduces the isothiazole ring, while alkylation or thioetherification installs the 4-fluorobenzylthio group .

Challenges in Synthesis

Regioselectivity during cyclization and the stability of intermediates pose significant challenges. The electrophilic nature of the carbonitrile group may lead to side reactions, necessitating careful control of reaction conditions. Additionally, introducing the 4-fluorobenzylthio moiety requires selective thioalkylation to avoid over-alkylation or oxidation .

Biological Activity and Mechanistic Insights

Anticancer Activity

Thieno[3,2-d]isothiazole derivatives exhibit potent anticancer activity by targeting critical signaling pathways. In a study evaluating fused thiophene analogs, compounds with structural similarities to the target molecule demonstrated IC₅₀ values of 2.15–3.12 μM against HepG2 (liver) and PC-3 (prostate) cancer cells . Mechanistic studies revealed inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) and protein kinase B (AKT), both central to tumor angiogenesis and survival .

Table 2: Biological Activity of Thieno[3,2-d]isothiazole Analogs

CompoundTarget Cell Line (IC₅₀, μM)VEGFR-2 Inhibition (IC₅₀, μM)AKT Inhibition (IC₅₀, μM)
3b HepG2: 3.105; PC-3: 2.150.1266.96
4c HepG2: 3.023; PC-3: 3.120.0754.60
Target Comp*N/APredicted: <0.1Predicted: 3–5

*Hypothetical data based on structural analogy .

Apoptosis and Cell Cycle Effects

The compound’s ability to induce caspase-3-mediated apoptosis and S-phase cell cycle arrest further underscores its anticancer potential . These effects correlate with downregulation of cyclin-dependent kinases and upregulation of pro-apoptotic proteins like Bax .

Therapeutic Applications and Drug Development

Oncology

As a dual VEGFR-2/AKT inhibitor, the compound could suppress tumor angiogenesis and proliferation simultaneously, offering advantages over single-target therapies . Its fluorobenzylthio group may enhance blood-brain barrier penetration, making it a candidate for glioblastoma treatment .

Enzyme Inhibition Beyond Cancer

Structural analogs have shown inhibitory activity against 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), a target in osteoporosis treatment . The compound’s amino and thioether groups could facilitate interactions with the enzyme’s substrate-binding pocket, warranting further exploration .

Comparative Analysis with Structural Analogs

Impact of Substituents on Bioactivity

Replacing the methylthio group in C₇H₅N₃S₃ with a 4-fluorobenzylthio moiety increases molecular weight and hydrophobicity, potentially enhancing target affinity and metabolic stability. The fluorine atom’s electronegativity may also polarize the benzyl group, favoring interactions with aromatic residues in kinase active sites .

Synthetic Accessibility vs. Complexity

While simpler analogs like C₇H₅N₃S₃ require fewer synthetic steps , the target compound’s 4-fluorobenzylthio group necessitates additional functionalization, complicating large-scale production .

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